molecular formula C16H17FN2O2S B14950556 (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14950556
M. Wt: 320.4 g/mol
InChI Key: NVSZTERGVQYCPA-GXDHUFHOSA-N
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Description

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a fluorophenyl group, a piperidinomethyl group, and a thiazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione typically involves the reaction of a fluorophenyl-substituted aldehyde with a thiazolidinedione derivative in the presence of a base. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidinediones with various functional groups.

Scientific Research Applications

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the piperidinomethyl group may confer distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H17FN2O2S/c17-13-7-3-2-6-12(13)10-14-15(20)19(16(21)22-14)11-18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9,11H2/b14-10+

InChI Key

NVSZTERGVQYCPA-GXDHUFHOSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

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